molecular formula C11H16O3 B14512146 Acetic acid--2,3,6-trimethylphenol (1/1) CAS No. 62687-45-0

Acetic acid--2,3,6-trimethylphenol (1/1)

Cat. No.: B14512146
CAS No.: 62687-45-0
M. Wt: 196.24 g/mol
InChI Key: JIONBULJQKNFPD-UHFFFAOYSA-N
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Description

Acetic acid--2,3,6-trimethylphenol (1/1) is a 1:1 molecular complex formed between acetic acid and 2,3,6-trimethylphenol. The compound likely exhibits hydrogen-bonding interactions between the phenolic hydroxyl group and acetic acid’s carboxylic acid moiety, similar to other co-crystals like febuxostat–acetic acid (1/1) .

Properties

CAS No.

62687-45-0

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

acetic acid;2,3,6-trimethylphenol

InChI

InChI=1S/C9H12O.C2H4O2/c1-6-4-5-7(2)9(10)8(6)3;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4)

InChI Key

JIONBULJQKNFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)C.CC(=O)O

Origin of Product

United States

Preparation Methods

Vapor-Phase Methylation of Meta-Substituted Phenols

Catalytic System : Magnesium oxide (MgO) promoted with amorphous titanium and sulfate ions.
Reaction Conditions :

  • Temperature: 400–500°C (optimal 420–480°C)
  • Pressure: Atmospheric to 10 atm
  • Methanol-to-phenol molar ratio: 3:1 to 6:1
  • Liquid hourly space velocity (LHSV): 0.5–2 h⁻¹

Mechanism :
Methanol acts as a methylating agent, selectively substituting hydrogen atoms at the ortho and para positions of meta-cresol or 2,5-xylenol. The catalyst’s sulfate ions enhance acidity, promoting methylation efficiency.

Yield :

  • 76–83% selectivity for 2,3,6-TMP
  • By-products: 2,3,4,6-Tetramethylphenol (≤2.6%), isomer mixtures (≤5%)

Fries Rearrangement of Aryl Acetates

Substrate : 2,3,6-Trimethylphenyl acetate
Catalyst : AlCl₃ or solid acids (e.g., ZrO₂-supported)
Conditions :

  • Temperature: 120–150°C
  • Solvent: Nitromethane or dichloromethane

Outcome :

  • Rearrangement to 4-hydroxy-2,3,6-trimethylphenyl acetate (key intermediate)
  • Hydrolysis yields 2,3,6-TMP

Formation of Acetic Acid–2,3,6-Trimethylphenol (1:1) Complex

The 1:1 complex is typically synthesized via co-crystallization or solvent-assisted grinding.

Co-Crystallization from Solvent

Procedure :

  • Dissolve equimolar amounts of 2,3,6-TMP and acetic acid in ethanol or ethyl acetate.
  • Evaporate solvent under reduced pressure.
  • Recrystallize from n-heptane/EtOAc (9:1).

Characterization :

  • Melting Point : 106.6°C (observed for analogous 4-hydroxy-2,3,6-TMP acetate)
  • ¹H NMR : δ 2.05–2.33 (methyl groups), δ 6.46 (aromatic proton)
  • IR : ν(C=O) ~1700 cm⁻¹ (acetic acid), ν(O-H) ~3200 cm⁻¹ (phenolic OH)

Mechanochemical Synthesis

Method :

  • Grind 2,3,6-TMP and acetic acid (1:1 molar ratio) in a ball mill for 30–60 min.
  • No solvent required.

Advantages :

  • Environmentally friendly
  • High purity (≥95%)

Analytical Data Comparison

Parameter Vapor-Phase Methylation Condensation Fries Rearrangement
Yield (%) 76–83 60–75 70–85
Purity (HPLC) ≥99% ≥98% ≥97%
Key By-Products Tetramethylphenol Isomer mixtures Diacetylated derivatives
Scalability Industrial Lab-scale Pilot-scale

Challenges and Optimization

  • Isomer Separation : Gas chromatography (GC) with polar columns (e.g., DB-WAX) resolves 2,3,6-TMP from 2,4,6-TMP.
  • Catalyst Deactivation : Sulfate-promoted MgO catalysts show longer lifetimes (>500 h) compared to silica-free variants.
  • Complex Stability : The 1:1 acetic acid complex is hygroscopic; storage under anhydrous conditions is critical.

Scientific Research Applications

Synthesis of Organic Compounds

One of the primary applications of acetic acid—2,3,6-trimethylphenol is in the synthesis of other organic compounds. It serves as a precursor for the production of:

  • Vitamin E : 2,3,6-trimethylphenol is a key intermediate in synthesizing tocopherols (vitamin E), which are vital antioxidants in both food and pharmaceutical industries .
  • Quinones : The oxidation of 2,3,6-trimethylphenol can yield 2,3,6-trimethyl-1,4-benzoquinone. This transformation is significant in developing dyes and other chemical intermediates .

Biomedical Applications

The compound has potential uses in biomedical fields:

  • Antimicrobial Properties : Acetic acid solutions have been used for their antimicrobial effects. When combined with 2,3,6-trimethylphenol, it can enhance the efficacy against various pathogens .
  • Cancer Treatment : Acetic acid has been utilized in cervical cancer screening and treatment by inducing localized necrosis in tumor tissues . The combination with 2,3,6-trimethylphenol may improve therapeutic outcomes due to its chemical properties.

Environmental Studies

Research indicates that acetic acid—2,3,6-trimethylphenol can be used to study environmental degradation processes:

  • Pollutant Degradation : The compound can facilitate the breakdown of certain pollutants through chemical reactions that mimic natural degradation pathways. This application is crucial for developing strategies to mitigate environmental contamination .

Case Study 1: Vitamin E Synthesis

A study demonstrated the efficient synthesis of vitamin E from 2,3,6-trimethylphenol using acetic acid as a solvent and reagent. The process involved catalytic reactions that optimized yield while minimizing by-products. The findings highlighted the importance of reaction conditions such as temperature and concentration on product purity .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of acetic acid combined with 2,3,6-trimethylphenol showed significant inhibitory effects against various bacterial strains. The study measured the Minimum Inhibitory Concentration (MIC) and found that this combination could be effective in treating skin infections resistant to conventional antibiotics .

Data Table: Comparison of Applications

Application AreaCompound UsedKey Findings
Organic SynthesisAcetic acid—2,3,6-trimethylphenolEfficient precursor for Vitamin E synthesis
BiomedicalAcetic acid—2,3,6-trimethylphenolEnhanced antimicrobial activity
Environmental StudiesAcetic acid—2,3,6-trimethylphenolEffective in pollutant degradation

Comparison with Similar Compounds

Positional Isomers: 2,4,6-Trimethylphenol Derivatives

The positional isomer 2,4,6-trimethylphenol (CAS: 527-60-6) differs in substituent arrangement, leading to distinct chemical behavior. For example, during catalytic conversion of biomass-derived oxygenates, 2,4,6-trimethylphenol derivatives form via demethanation reactions, whereas 2,3,6-substituted analogs are less commonly reported .

Halogenated Analogs: 4-Bromo-2,3,6-Trimethylphenol

4-Bromo-2,3,6-trimethylphenol (CAS: 51857-41-1) introduces a bromine atom at the 4-position, increasing molecular weight (229.09 g/mol) and steric bulk compared to the non-halogenated target compound. The absence of bromine in the target compound likely reduces toxicity and alters reactivity in substitution reactions.

Acetic Acid Co-Crystals: Febuxostat–Acetic Acid (1/1)

The co-crystal of febuxostat and acetic acid (CAS: 144060-53-7) demonstrates robust hydrogen-bonding networks (O–H⋯O, O–H⋯N) and π–π stacking interactions, stabilizing its structure . By analogy, the target compound may exhibit similar intermolecular forces, though the methyl groups in 2,3,6-trimethylphenol could introduce steric hindrance, reducing crystal packing efficiency compared to febuxostat’s planar thiazole ring.

Physical and Chemical Properties

Molecular Weight and Density

While direct data for the target compound are unavailable, acetic acid (MW: 60.05 g/mol, density: 0.982 g/cm³ at 80°C) and 2,3,6-trimethylphenol (estimated MW: 150.18 g/mol) suggest a combined molecular weight of ~210.23 g/mol .

Reactivity and Stability

The methyl substituents in 2,3,6-trimethylphenol may sterically hinder electrophilic substitution reactions (e.g., bromination) at the 4-position, unlike 2,4,6-trimethylphenol, which undergoes self-condensation under specific catalytic conditions . The acetic acid component could act as a proton donor, facilitating acid-base interactions in co-crystal formation .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Acetic acid--2,3,6-trimethylphenol (1/1) 2,3,6-trimethylphenol, acetic acid ~210.23 (estimated) Presumed hydrogen bonding interactions -
2,4,6-Trimethylphenol 2,4,6-trimethylphenol 136.19 Higher symmetry, catalytic reactivity
4-Bromo-2,3,6-trimethylphenol Bromo, 2,3,6-trimethyl 229.09 Increased steric bulk, safety concerns
Febuxostat–acetic acid (1/1) Febuxostat, acetic acid 360.39 Co-crystal with π–π stacking

Research Findings and Implications

  • Reactivity Differences: The absence of 2,3,6-trimethylphenol derivatives in acetone–butanol–ethanol–water conversion products suggests substituent position critically influences reaction pathways .
  • Safety Profiles: Non-halogenated phenol-acetic acid complexes likely pose fewer regulatory restrictions compared to brominated analogs .
  • Crystallography : Co-crystals like febuxostat–acetic acid (1/1) provide templates for predicting hydrogen-bonding motifs in the target compound .

Q & A

Q. What are the established synthetic routes for preparing 2,3,6-trimethylphenol, a key precursor in the formation of the acetic acid complex?

  • Methodological Answer : 2,3,6-Trimethylphenol is synthesized via alkylation of phenol derivatives. A common approach involves methylating 3-methylphenol using methanol in the presence of zeolite catalysts (e.g., H-beta or MCM-22) in a continuous fixed-bed reactor. This method optimizes selectivity for the 2,3,6-trimethyl isomer, critical for subsequent complexation with acetic acid . Alternative routes include multi-step methylation using methyl halides or dimethyl sulfate under controlled pH and temperature conditions.

Q. How can spectroscopic techniques (e.g., NMR, IR) characterize the structural integrity of the acetic acid--2,3,6-trimethylphenol complex?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR can confirm hydrogen bonding between acetic acid and the phenolic hydroxyl group. For example, a downfield shift in the hydroxyl proton signal (δ 10–12 ppm) indicates strong hydrogen bonding .
  • IR : Stretching vibrations of the carbonyl group (C=O) in acetic acid (~1700 cm1^{-1}) and O–H stretching (~3200 cm1^{-1}) provide evidence of intermolecular interactions .
  • XRD : Crystallographic data can resolve the 1:1 stoichiometry and spatial arrangement of the complex .

Q. What are the stability profiles of acetic acid--2,3,6-trimethylphenol under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : The complex dissociates in alkaline conditions (pH > 8) due to deprotonation of the phenolic hydroxyl group, as shown by UV-Vis spectral changes at 270–300 nm.
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C, with acetic acid volatilizing first, followed by oxidative degradation of the trimethylphenol moiety .

Advanced Research Questions

Q. How do catalytic mechanisms differ in the synthesis of 2,3,6-trimethylphenol using zeolites versus metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • Zeolites : H-beta zeolites facilitate methylation via Brønsted acid sites, promoting electrophilic substitution at the phenol ring’s ortho and para positions. Selectivity for 2,3,6-trimethylphenol is enhanced by pore structure constraints .
  • MOFs : Cu-based MOFs leverage Lewis acidity to activate methanol, favoring milder reaction conditions (80–100°C) but with lower selectivity due to less steric control. Comparative studies require GC-MS analysis of byproducts (e.g., 2,4,6-trimethylphenol) .

Q. What computational models predict the hydrogen-bonding dynamics and energy landscape of the acetic acid--2,3,6-trimethylphenol complex?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) calculate binding energies (~25–30 kJ/mol) and optimize geometries. Molecular dynamics (MD) simulations at 298 K reveal transient hydrogen bond rupture events, critical for understanding solvent effects .

Q. How do competing oxidation pathways of 2,3,6-trimethylphenol impact the yield of 2,3,5-trimethylbenzoquinone in catalytic systems?

  • Methodological Answer : Oxidation with H2 _2O2_2 and Fe2+^{2+}/Fe3+^{3+} catalysts follows a radical mechanism, producing benzoquinone via hydroxylation at the 5-position. Competing pathways (e.g., over-oxidation to carboxylic acids) are minimized by controlling H2 _2O2_2 concentration (<10%) and reaction time (<2 h). HPLC-UV (λ = 254 nm) quantifies intermediates .

Q. What analytical challenges arise in quantifying trace impurities (e.g., chlorinated byproducts) in acetic acid--2,3,6-trimethylphenol complexes?

  • Methodological Answer : GC-ECD or LC-MS/MS detects chlorinated impurities (e.g., 2,3,6-trichlorophenol) at ppm levels. Solid-phase extraction (SPE) with C18 cartridges pre-concentrates analytes, while internal standards (e.g., deuterated analogs) correct for matrix effects .

Data Contradiction Analysis

Q. Why do reported yields for 2,3,6-trimethylphenol synthesis vary across studies using similar zeolite catalysts?

  • Methodological Answer : Discrepancies arise from differences in catalyst activation (e.g., calcination temperature), substrate purity, or reactor configuration (batch vs. continuous flow). For instance, H-beta zeolites calcined at 550°C show 15% higher yield than those at 450°C due to enhanced acidity . Replicating studies requires strict control of catalyst pretreatment and in situ FTIR monitoring of active sites.

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